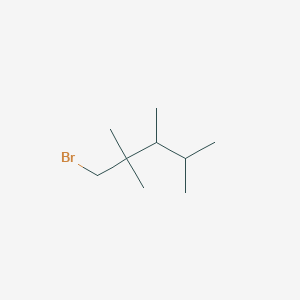

1-Bromo-2,2,3,4-tetramethylpentane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H19Br |

|---|---|

Molecular Weight |

207.15 g/mol |

IUPAC Name |

1-bromo-2,2,3,4-tetramethylpentane |

InChI |

InChI=1S/C9H19Br/c1-7(2)8(3)9(4,5)6-10/h7-8H,6H2,1-5H3 |

InChI Key |

RXOOWZLVKHCYMC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)C(C)(C)CBr |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Bromo 2,2,3,4 Tetramethylpentane

Other Transition-Metal Catalyzed Functionalizations of Bulky Alkyl Halides

The inherent steric hindrance of bulky alkyl halides, such as 1-bromo-2,2,3,4-tetramethylpentane, presents a significant challenge in traditional cross-coupling reactions. The steric bulk around the reaction center can impede the oxidative addition step and promote undesirable side reactions like β-hydride elimination. However, advancements in transition-metal catalysis have led to the development of robust methods capable of functionalizing these sterically demanding substrates. Iron-catalyzed cross-coupling reactions, in particular, have emerged as a powerful and economical alternative to the more common palladium- and nickel-based systems for the coupling of alkyl halides with organometallic reagents. nih.govorganic-chemistry.org

Research into iron-catalyzed cross-coupling has demonstrated its high efficiency for the reaction of primary and secondary alkyl halides with aryl Grignard reagents, often proceeding under mild conditions to afford high yields of the desired products. nih.gov These reactions are noteworthy for their rapid kinetics, often reaching completion within minutes, and their excellent chemoselectivity, which allows for the presence of various functional groups. organic-chemistry.org

One notable study by Dai et al. investigated the iron-catalyzed cross-coupling of a range of alkyl halides with biphenylmagnesium bromide. This work highlighted the efficacy of using ferric chloride (FeCl₃) as a catalyst in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) as an additive. asianpubs.org The reaction proceeds efficiently at low temperatures, yielding the corresponding alkylbiphenyl products in good to excellent yields. asianpubs.orgasianpubs.org The use of TMEDA is crucial for achieving high catalytic reactivity and completing the reaction in a short timeframe. asianpubs.org

The scope of this iron-catalyzed methodology includes various primary and secondary alkyl bromides, demonstrating its utility for substrates with significant steric bulk. While this compound was not explicitly studied, the successful coupling of other hindered bromides such as isobutyl bromide and 1-bromo-3-methylbutane (B150244) underscores the potential of this method for the functionalization of similarly bulky structures. The reaction conditions, optimized with 5 mol% of FeCl₃ and 1.3 equivalents of TMEDA, provide a practical and efficient route to couple sterically hindered alkyl halides. asianpubs.orgasianpubs.org

The following table details the results from the iron-catalyzed cross-coupling of various alkyl bromides with biphenylmagnesium bromide, showcasing the versatility and efficiency of this approach for sterically demanding substrates. asianpubs.org

Table 1: Iron-Catalyzed Cross-Coupling of Alkyl Bromides with Biphenylmagnesium Bromide

| Entry | Alkyl Bromide | Product | Yield (%) |

| 1 | n-Butyl bromide | n-Butylbiphenyl | 92.3 |

| 2 | Isobutyl bromide | Isobutylbiphenyl | 85.7 |

| 3 | n-Amyl bromide | n-Amylbiphenyl | 91.5 |

| 4 | 1-Bromo-3-methylbutane | (3-Methylbutyl)biphenyl | 88.6 |

| 5 | n-Hexyl bromide | n-Hexylbiphenyl | 90.1 |

| 6 | n-Octyl bromide | n-Octylbiphenyl | 89.8 |

| 7 | Cyclohexyl bromide | Cyclohexylbiphenyl | 75.4 |

| 8 | n-Decyl bromide | n-Decylbiphenyl | 87.2 |

| 9 | n-Dodecyl bromide | n-Dodecylbiphenyl | 86.5 |

Reaction Conditions: Alkyl bromide (50 mmol), biphenylmagnesium bromide (65 mmol), FeCl₃ (5 mol%), TMEDA (1.3 equiv), THF, -5 °C, 0.5 h.

Mechanistic Investigations of Reactions Involving 1 Bromo 2,2,3,4 Tetramethylpentane

Nucleophilic Substitution Pathways (SN1 and SN2) in Highly Branched Systems

Nucleophilic substitution reactions of alkyl halides primarily follow two distinct pathways: the bimolecular SN2 mechanism and the unimolecular SN1 mechanism. masterorganicchemistry.com The choice of pathway is dictated by factors such as the structure of the alkyl halide, the nature of the nucleophile, the leaving group, and the solvent. For a sterically congested substrate like 1-bromo-2,2,3,4-tetramethylpentane, these factors create a strong preference for one pathway over the other.

The SN2 reaction is a single-step process where a nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. chemicalnote.comorganic-chemistry.org This mechanism is highly sensitive to steric hindrance. chemicalnote.com As the number of alkyl groups on the carbon atom bearing the leaving group and the adjacent carbon increases, the rate of the SN2 reaction decreases dramatically. libretexts.org

In the case of this compound, while the bromine is on a primary carbon, the adjacent C2 position is a quaternary center bonded to two methyl groups and a bulky isopropyl group. This arrangement, similar to a neopentyl structure, creates immense steric congestion that effectively blocks the backside attack required for an SN2 mechanism. libretexts.org Tertiary alkyl halides are generally considered unreactive toward the SN2 pathway for this reason; the three bulky alkyl groups make it physically impossible for the nucleophile to approach the electrophilic carbon. quora.combrainly.indoubtnut.com Consequently, this compound is practically inert to substitution by the SN2 mechanism.

Table 1: Relative Reactivity of Alkyl Halides in SN2 Reactions

| Substrate Type | Example | Relative Rate | Reason for Reactivity Trend |

|---|---|---|---|

| Methyl | CH₃Br | >100 | Least sterically hindered |

| Primary (1°) | CH₃CH₂Br | ~1 | Minimal steric hindrance |

| Secondary (2°) | (CH₃)₂CHBr | ~0.01 | Increased steric hindrance |

| Neopentyl-type (1°) | (CH₃)₃CCH₂Br | ~0.00001 | Extreme steric hindrance at C2 |

This interactive table demonstrates the profound impact of steric hindrance on SN2 reaction rates. The rate for this compound would be comparable to or even slower than that of a neopentyl bromide.

The SN1 mechanism is a two-step pathway that proceeds through a carbocation intermediate. byjus.com The rate-determining first step is the spontaneous dissociation of the leaving group to form a carbocation. libretexts.org The stability of this intermediate is the most critical factor determining the rate of an SN1 reaction. libretexts.org Carbocation stability increases with the number of alkyl substituents on the positively charged carbon, following the order: tertiary (3°) > secondary (2°) > primary (1°) > methyl. chemistrysteps.comlibretexts.org

For this compound, the direct formation of a primary carbocation upon departure of the bromide ion is highly unfavorable due to its instability. lumenlearning.com However, this transient and unstable primary carbocation can undergo a rapid rearrangement to a significantly more stable carbocation. libretexts.org This occurs via a 1,2-hydride or 1,2-alkyl shift. In this specific case, a 1,2-methyl shift from the adjacent quaternary C2 atom to the primary C1 atom will occur. libretexts.orgyoutube.com This rearrangement transforms the unstable primary carbocation into a much more stable tertiary carbocation at the C2 position. This rearrangement is the key feature that allows a substitution reaction to proceed via an SN1-like pathway. uomustansiriyah.edu.iqyoutube.com

Table 2: Relative Stability of Carbocations

| Carbocation Type | Structure | Relative Stability |

|---|---|---|

| Tertiary (3°) | R₃C⁺ | Most Stable |

| Secondary (2°) | R₂CH⁺ | Intermediate |

| Primary (1°) | RCH₂⁺ | Least Stable |

This interactive table highlights the hierarchy of carbocation stability, which is the driving force for the rearrangement observed in the SN1 reaction of this compound.

The kinetics of SN1 and SN2 reactions are fundamentally different. SN2 reactions follow second-order kinetics, as the rate depends on the concentrations of both the alkyl halide and the nucleophile. masterorganicchemistry.comchemicalnote.comstmarys-ca.edu Rate (SN2) = k[Alkyl Halide][Nucleophile]

For this compound, the rate constant k for the SN2 pathway is exceedingly small due to the high activation energy imposed by steric hindrance, rendering the reaction kinetically insignificant. libretexts.org

In contrast, SN1 reactions exhibit first-order kinetics because the rate-determining step involves only the unimolecular ionization of the alkyl halide. masterorganicchemistry.comchemicalnote.comlibretexts.org The concentration of the nucleophile does not affect the reaction rate. byjus.com Rate (SN1) = k[Alkyl Halide]

Table 3: Kinetic Profile of Substitution Reactions for this compound

| Reaction Pathway | Rate Law | Order | Key Kinetic Factor |

|---|---|---|---|

| SN2 | Rate = k[Substrate][Nu⁻] | Second | Extremely slow due to steric hindrance masterorganicchemistry.comchemicalnote.comstmarys-ca.edu |

| SN1 | Rate = k[Substrate] | First | Rate is determined by carbocation formation and rearrangement masterorganicchemistry.comchemicalnote.comlibretexts.org |

This interactive table summarizes the kinetic differences between the SN1 and SN2 pathways for a sterically hindered substrate.

The stereochemical outcome of a nucleophilic substitution reaction is a key indicator of its mechanism. The SN2 reaction, with its concerted backside attack, invariably leads to an inversion of the stereochemical configuration at the electrophilic carbon, a phenomenon known as the Walden inversion. masterorganicchemistry.comorganic-chemistry.orgstmarys-ca.edu

The SN1 reaction, however, proceeds through a trigonal planar, sp²-hybridized carbocation intermediate. chemicalnote.comquora.com This planar structure allows the nucleophile to attack from either face with roughly equal probability. organic-chemistry.org If the original alkyl halide is chiral, this results in the formation of both retention and inversion products, leading to a racemic or nearly racemic mixture. chemicalnote.com

In this compound, the carbon atom bonded to the bromine (C1) is not a stereocenter as it is bonded to two hydrogen atoms. However, following the 1,2-methyl shift, the resulting tertiary carbocation at C2 becomes a potential stereocenter upon nucleophilic attack, depending on the nucleophile. The attack on the planar carbocation would lead to a racemic mixture of the final product.

Elimination Reaction Pathways (E1 and E2)

Elimination reactions often compete with nucleophilic substitution, particularly with tertiary and highly hindered substrates, at elevated temperatures, or in the presence of strong, non-nucleophilic bases. lumenlearning.comksu.edu.sa These reactions result in the formation of an alkene.

E2 Pathway: The E2 (elimination, bimolecular) reaction is a concerted, one-step process where a base removes a proton from a carbon adjacent (beta) to the leaving group, while the leaving group departs and a double bond forms simultaneously. chemicalnote.com A critical requirement for the E2 mechanism is the presence of at least one beta-hydrogen. In the structure of this compound, the carbon adjacent to the C1-Br bond is the quaternary C2. This carbon has no attached hydrogen atoms. Therefore, an E2 elimination reaction is mechanistically impossible for this compound.

E1 Pathway: The E1 (elimination, unimolecular) reaction proceeds through the same carbocation intermediate as the SN1 reaction. lumenlearning.com It is a two-step mechanism where the leaving group first departs to form a carbocation, which is then deprotonated by a weak base (often the solvent) to form an alkene. iitk.ac.in

For this compound, the E1 pathway becomes viable after the 1,2-methyl shift generates the stable tertiary carbocation. A base can then abstract a proton from a carbon adjacent to this new carbocation center (C2) to form a double bond. There are three possibilities for deprotonation, leading to different regioisomers:

Removal of a proton from the C1 methyl group.

Removal of a proton from the other C2 methyl group.

Removal of a proton from the C3 carbon.

The regioselectivity of E1 reactions is governed by Zaitsev's rule , which states that the major product will be the more substituted, and therefore more thermodynamically stable, alkene. msu.educhemistrysteps.comscribd.com

Table 4: Potential E1 Elimination Products and Regioselectivity

| Product Name | Structure | Alkene Substitution | Predicted Yield | Rule |

|---|---|---|---|---|

| 2,3,4-trimethylpent-2-ene | (CH₃)₂C=C(CH₃)CH(CH₃)₂ | Tetrasubstituted | Major | Zaitsev Product msu.educhemistrysteps.com |

This interactive table illustrates the application of Zaitsev's rule to predict the major and minor products of the E1 elimination of this compound.

The formation of 2,3,4-trimethylpent-2-ene, the major Zaitsev product, also has stereochemical implications. The double bond can potentially exist as E and Z isomers. However, in this specific case, two of the groups on one of the sp2 carbons are identical (two methyl groups), so no E/Z isomerism is possible. Therefore, the E1 reaction is regioselective but not stereoselective in this instance.

Role of Sterically Hindered Bases in Directing E2 Pathways

In the context of bimolecular elimination (E2) reactions, the regioselectivity is significantly influenced by the steric bulk of the base employed. For a substrate like this compound, which possesses a highly hindered tertiary carbon center and different types of β-hydrogens, the choice of base dictates the major alkene product. E2 reactions can theoretically yield two different products: the Zaitsev product (the more substituted, thermodynamically more stable alkene) and the Hofmann product (the less substituted, thermodynamically less stable alkene).

Sterically hindered, or bulky, bases preferentially form the Hofmann product. chemistrysteps.comyoutube.comchadsprep.com These large bases, such as potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA), experience significant steric repulsion when trying to abstract a proton from a sterically congested, more substituted β-carbon. chemistrysteps.commsu.edustackexchange.comkhanacademy.orgyoutube.com Consequently, the bulky base will more readily abstract a proton from the less sterically hindered, more accessible β-carbon, leading to the formation of the less substituted alkene as the major product. chemistrysteps.comchadsprep.comyoutube.com This kinetic control overrides the thermodynamic stability of the Zaitsev product. chadsprep.com

Conversely, when a small, unhindered base like sodium ethoxide (NaOEt) or sodium hydroxide (NaOH) is used, the reaction typically follows Zaitsev's rule. chemistrysteps.comreddit.com The smaller base can access the more substituted β-carbon with greater ease, leading to a transition state that resembles the more stable, highly substituted alkene. youtube.comchemistrysteps.com Therefore, the Zaitsev product is predominantly formed.

The directing effect of the base is a cornerstone of synthetic strategy, allowing for the selective formation of a desired constitutional isomer. chemistrysteps.com

| Base | Base Type | Major Product | Governing Rule | Primary Reason |

|---|---|---|---|---|

| Potassium tert-butoxide (t-BuOK) | Sterically Hindered | Hofmann Product (Less Substituted) | Hofmann's Rule | Steric hindrance at the more substituted β-carbon. chemistrysteps.comchadsprep.com |

| Sodium ethoxide (NaOEt) | Unhindered | Zaitsev Product (More Substituted) | Zaitsev's Rule | Formation of the more thermodynamically stable alkene. chemistrysteps.comreddit.com |

Mechanistic Competition between Substitution and Elimination in Branched Alkyl Halides

Highly branched tertiary alkyl halides like this compound are subject to a nuanced competition between substitution and elimination reaction pathways. The steric hindrance imposed by the bulky alkyl groups around the α-carbon is a dominant factor governing this competition. nih.govacs.org

The bimolecular nucleophilic substitution (S_N2) mechanism is effectively precluded for tertiary halides due to severe steric hindrance at the electrophilic carbon, which prevents the backside attack required for this pathway. msu.edu Therefore, the primary competition occurs between unimolecular substitution (S_N1), unimolecular elimination (E1), and bimolecular elimination (E2). wikipedia.org

The outcome is largely determined by the nature of the nucleophile/base and the reaction conditions:

Strong, Sterically Hindered Bases: The use of a strong, bulky base (e.g., t-BuOK) strongly favors the E2 mechanism. msu.eduwikipedia.org The high concentration of a strong base promotes the bimolecular pathway, while its steric bulk minimizes any potential substitution. chemistrysteps.comwikipedia.org

Strong, Unhindered Bases: Strong but smaller bases (e.g., NaOH, NaOEt) also favor the E2 pathway, as elimination is generally preferred over substitution for tertiary halides when a strong base is used. msu.eduwikipedia.org

Weak Bases/Weak Nucleophiles: In the presence of a weak base that is also a weak nucleophile (e.g., water, ethanol), the reaction proceeds through a common carbocation intermediate, leading to a mixture of S_N1 and E1 products. wikipedia.orgchemistrysteps.com The formation of the carbocation is the rate-determining step for both pathways. chemistrysteps.com Higher temperatures tend to favor the E1 pathway over S_N1 because elimination reactions result in an increase in the number of molecules, leading to a positive entropy change. wikipedia.org

The steric congestion of the substrate increases the activation energy for both substitution and elimination, but the effect is more pronounced for substitution, where the nucleophile must approach the sterically shielded carbon atom directly. nih.govacs.org In elimination, the base only needs to access a peripheral β-hydrogen, a process that is generally less affected by the steric bulk on the α-carbon. nih.govacs.org

| Reaction Conditions | Dominant Mechanism(s) | Typical Product(s) |

|---|---|---|

| Strong, bulky base (e.g., t-BuOK) | E2 | Hofmann Alkene |

| Strong, small base (e.g., NaOEt) | E2 | Zaitsev Alkene |

| Weak base/nucleophile in a polar protic solvent (e.g., ethanol) | S_N1 / E1 | Substitution Product / Zaitsev Alkene |

Rearrangement Reactions in Highly Branched Alkyl Systems

Reactions involving highly branched alkyl systems that proceed via carbocation intermediates are often complicated by skeletal rearrangements. cambridgescholars.comgoogle.com These rearrangements are driven by the thermodynamic imperative to form a more stable carbocation. slideshare.net

Wagner-Meerwein Type Rearrangements and 1,2-Shifts

The classic rearrangement of a carbocation is the Wagner-Meerwein rearrangement, which involves a 1,2-shift. slideshare.netyoutube.comwikipedia.orgspcmc.ac.in In this process, a hydrogen atom (1,2-hydride shift) or an alkyl group (1,2-alkyl shift) migrates from a carbon atom to an adjacent positively charged carbon atom. wikipedia.orgwwnorton.comlibretexts.org The numbering "1,2" indicates that the migrating group moves from one atom to an adjacent one. wwnorton.com

For this compound, ionization would initially form a tertiary carbocation. While tertiary carbocations are relatively stable, the highly strained and branched nature of this specific system could still potentially drive a rearrangement. quora.combyjus.compressbooks.pub If a 1,2-alkyl shift (specifically, a 1,2-methyl shift) could lead to a carbocation with equivalent or greater stability, perhaps by relieving steric strain, such a rearrangement is plausible. wwnorton.comcutm.ac.inyoutube.com The mechanism involves the migration of the alkyl group with its pair of bonding electrons to the adjacent carbocation center, effectively transferring the positive charge to the carbon from which the alkyl group departed. wwnorton.comcutm.ac.in These shifts are intramolecular and generally proceed rapidly, often at low temperatures. wikipedia.org

Formation of More Stable Carbocations and Subsequent Skeletal Rearrangements

The fundamental driving force for any carbocation rearrangement is the formation of a more stable carbocationic intermediate. slideshare.net The stability of simple alkyl carbocations increases with the number of alkyl substituents on the positively charged carbon. masterorganicchemistry.com This is due to two main electronic effects:

Inductive Effect: Alkyl groups are electron-donating and push electron density toward the electron-deficient carbocation, helping to disperse the positive charge. chemistrysteps.com

Hyperconjugation: The overlap of adjacent C-H or C-C σ-bonds with the empty p-orbital of the carbocation delocalizes the positive charge, thereby stabilizing the ion. The more alkyl groups present, the more opportunities for hyperconjugation. chemistrysteps.comchemistrysteps.com

This results in the established stability order: tertiary (3°) > secondary (2°) > primary (1°) > methyl. pressbooks.pubmasterorganicchemistry.com A rearrangement, such as a 1,2-hydride or 1,2-alkyl shift, will occur if a less stable carbocation (e.g., secondary) can rearrange to a more stable one (e.g., tertiary). chemistrysteps.comcutm.ac.instackexchange.com For instance, the formation of a secondary carbocation adjacent to a quaternary carbon will almost certainly trigger a 1,2-alkyl shift to yield a more stable tertiary carbocation. cutm.ac.inyoutube.com These skeletal rearrangements can lead to products with a completely different carbon framework from the starting material. fiveable.mersc.org

| Carbocation Type | Structure | Relative Stability | Stabilizing Factors |

|---|---|---|---|

| Tertiary (3°) | R₃C⁺ | Most Stable | Strong inductive and hyperconjugation effects from three alkyl groups. chemistrysteps.commasterorganicchemistry.com |

| Secondary (2°) | R₂CH⁺ | Intermediate | Moderate inductive and hyperconjugation effects from two alkyl groups. |

| Primary (1°) | RCH₂⁺ | Low Stability | Minimal inductive and hyperconjugation effects from one alkyl group. |

| Methyl | CH₃⁺ | Least Stable | No alkyl stabilizing effects. |

Radical Reaction Chemistry of Tertiary Alkyl Bromides

Generation and Behavior of Alkyl Radicals from this compound

Alkyl radicals can be generated from alkyl halides like this compound through processes such as free-radical bromination of the corresponding alkane, 2,2,3,4-tetramethylpentane (B72125). byjus.comucalgary.ca Under initiation by UV light or heat, a bromine molecule (Br₂) undergoes homolytic cleavage to form two bromine radicals (Br•). byjus.comucalgary.ca

The propagation phase involves two key steps:

A bromine radical abstracts a hydrogen atom from the alkane to form hydrogen bromide (HBr) and an alkyl radical. byjus.comucalgary.ca Due to the high selectivity of bromine radicals, they will preferentially abstract a hydrogen from the position that forms the most stable radical. ucalgary.camasterorganicchemistry.com In the case of 2,2,3,4-tetramethylpentane, abstraction of the tertiary hydrogen at the C3 position would yield the most stable tertiary alkyl radical.

The resulting alkyl radical then reacts with another molecule of Br₂ to form the product, this compound (in this context, referring to the bromination product at the C3 position, which would be 3-bromo-2,2,3,4-tetramethylpentane), and a new bromine radical, which continues the chain reaction. byjus.comucalgary.ca

The stability of alkyl radicals follows the same trend as carbocations (tertiary > secondary > primary), which is attributed to stabilizing hyperconjugation and inductive effects from the alkyl groups. libretexts.orgyoutube.com The tertiary 2,2,3,4-tetramethylpent-3-yl radical is therefore a relatively stable intermediate. libretexts.org Once formed, these radicals are key intermediates in a variety of processes. bgu.ac.il While less common than carbocation rearrangements, skeletal rearrangements of radicals can also occur, typically driven by the formation of more stable radical intermediates. fiveable.me

| Radical Type | Relative Stability | Reason |

|---|---|---|

| Tertiary (3°) | Most Stable | Stabilized by hyperconjugation with surrounding alkyl groups. libretexts.orgyoutube.com |

| Secondary (2°) | Intermediate | Less hyperconjugation than tertiary radicals. |

| Primary (1°) | Least Stable | Minimal stabilization from hyperconjugation. |

Catalytic Approaches to Radical Functionalization of Hindered Alkyl Halides

The catalytic radical functionalization of sterically hindered alkyl halides, such as this compound, presents a significant challenge in synthetic organic chemistry. The bulky nature of the 2,2,3,4-tetramethylpentyl group impedes standard nucleophilic substitution pathways (SN2), making radical-mediated approaches a more viable strategy for forming new carbon-carbon and carbon-heteroatom bonds. chemistrysteps.commsu.edu While specific studies focusing exclusively on this compound are limited in publicly available scientific literature, general principles derived from studies on other hindered alkyl halides can be extrapolated.

Transition-metal catalysis is a prominent strategy for the functionalization of unactivated alkyl halides. researchgate.net Catalytic systems often employ metals like copper, nickel, palladium, or iron to facilitate the generation of alkyl radicals from the corresponding halides. nih.govnih.gov These methods typically involve a single-electron transfer (SET) process to generate the radical intermediate, which can then participate in various coupling reactions. For instance, dual catalytic systems that utilize a photocatalyst in conjunction with a transition metal can enable the activation of unactivated alkyl chlorides and bromides for C-C bond formation. nih.gov

The general mechanism for such catalytic processes can be outlined as follows:

Oxidative Addition/Single-Electron Transfer: The alkyl halide reacts with a low-valent transition metal catalyst, or a photocatalyst, to generate an alkyl radical.

Radical Capture/Coupling: The generated alkyl radical is then trapped by a suitable coupling partner, which can be an alkene, alkyne, or an organometallic reagent.

Reductive Elimination/Product Formation: The resulting intermediate undergoes reductive elimination to form the desired product and regenerate the active catalyst.

A key challenge in the radical functionalization of hindered halides is the potential for competing side reactions, such as β-hydride elimination. However, the structure of this compound, which is a neopentyl-type halide, lacks β-hydrogens, thus precluding this decomposition pathway. This structural feature makes it an interesting, albeit challenging, substrate for radical coupling reactions.

Table 1: General Catalytic Systems for Functionalization of Alkyl Halides

| Catalyst System | Alkyl Halide Scope | Coupling Partner | Reaction Type |

| Copper/Photocatalyst | Primary, Secondary, Tertiary | Alkenes, Alkynes | Alkylation, Arylation |

| Nickel/Ligand | Primary, Secondary | Organoboron Reagents | Cross-Coupling |

| Palladium/Ligand | Primary, Secondary | Alkenes (Heck-type) | Vinylation |

| Iron/Reductant | Primary, Secondary, Tertiary | Alkenes | Addition |

Mechanistic Insights into Single-Electron Transfer (SET) Processes

Single-electron transfer (SET) is a fundamental mechanistic pathway in the reactions of sterically hindered alkyl halides like this compound. researchgate.net Due to the significant steric hindrance around the α-carbon, the concerted backside attack required for an SN2 reaction is highly disfavored. chemistrysteps.com Consequently, reactions with nucleophiles or reducing agents often proceed through an SET mechanism, where an electron is transferred from the reagent to the alkyl halide.

The SET process generates a radical anion intermediate, which then fragments to produce an alkyl radical and a halide anion:

R-X + e- → [R-X]•- → R• + X-

The feasibility of an SET process is dependent on the reduction potential of the alkyl halide and the oxidation potential of the electron donor. libretexts.org Sterically hindered alkyl halides, particularly bromides and iodides, are generally good acceptors for single electrons.

Experimental evidence for SET mechanisms can be obtained through various techniques, including:

Radical Trapping Experiments: Using radical scavengers to intercept the generated alkyl radical.

Radical Clock Rearrangements: Employing substrates that undergo characteristic rearrangements if a radical intermediate is formed.

Stereochemical Studies: Observing racemization at a chiral center, which is indicative of a planar radical intermediate.

Cyclic Voltammetry: Measuring the reduction potential of the alkyl halide.

In the context of reactions involving this compound, an SET pathway becomes the dominant alternative to direct substitution. researchgate.net For example, in reactions with strong nucleophiles that are also potent reducing agents, such as certain organometallic reagents, the reaction is likely to be initiated by an SET event. The resulting 2,2,3,4-tetramethylpentyl radical can then undergo further reactions, such as coupling or disproportionation. The competition between SN2 and SET pathways is heavily influenced by the steric bulk of the alkyl halide, with increased hindrance strongly favoring the SET mechanism. researchgate.net

Formation and Reactivity of Organometallic Reagents from this compound

Synthesis of Sterically Hindered Grignard Reagents

The synthesis of Grignard reagents from sterically hindered alkyl halides like this compound is a challenging but feasible process. The significant steric bulk around the carbon-bromine bond can hinder the reaction with magnesium metal. masterorganicchemistry.com However, by employing highly activated magnesium, such as Rieke magnesium, or by using activating agents like iodine or 1,2-dibromoethane, the formation of the corresponding Grignard reagent, 2,2,3,4-tetramethylpentylmagnesium bromide, can be achieved. masterorganicchemistry.com

The general procedure involves reacting this compound with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). masterorganicchemistry.com The ether solvent is crucial as it coordinates to the magnesium center, stabilizing the Grignard reagent. researchgate.net

Table 2: Conditions for Grignard Reagent Formation

| Alkyl Halide | Magnesium Type | Solvent | Activating Agent |

| This compound | Turnings | Anhydrous THF | Iodine crystal |

| This compound | Rieke Magnesium | Anhydrous THF | None required |

The formation of the Grignard reagent is often subject to an induction period, after which an exothermic reaction ensues. researchgate.net Due to the steric hindrance, the rate of formation may be slower compared to that of less hindered alkyl halides.

Preparation of Organolithium Compounds and Related Derivatives

The preparation of organolithium compounds from highly branched alkyl halides such as this compound is typically achieved through lithium-halogen exchange or by direct reaction with lithium metal. The direct reaction involves treating the alkyl halide with two equivalents of lithium metal in a hydrocarbon solvent like pentane or hexane. This reaction proceeds via a radical mechanism.

Alternatively, lithium-halogen exchange with a pre-formed alkyllithium reagent, such as tert-butyllithium, can be employed. This method is often faster and can be performed at low temperatures.

R-Br + 2 Li → R-Li + LiBr R-Br + R'-Li → R-Li + R'-Br

The resulting 2,2,3,4-tetramethylpentyllithium is a highly reactive and strongly basic organometallic compound. Due to its steric bulk, it is less prone to aggregation compared to simpler alkyllithiums.

Synthetic Utility of Highly Branched Organometallic Derivatives in Carbon-Carbon Bond Formation

Organometallic derivatives of this compound, such as the corresponding Grignard and organolithium reagents, are valuable tools for the construction of sterically demanding carbon skeletons. organic-chemistry.orgmt.com These reagents act as potent carbon nucleophiles and can participate in a variety of carbon-carbon bond-forming reactions. dtu.dk

A primary application is their reaction with electrophiles such as aldehydes, ketones, and esters to form new alcohols. masterorganicchemistry.compressbooks.pub The addition of 2,2,3,4-tetramethylpentylmagnesium bromide or 2,2,3,4-tetramethylpentyllithium to a carbonyl compound introduces the highly branched alkyl group, leading to the formation of sterically congested secondary or tertiary alcohols. masterorganicchemistry.com

For sterically hindered ketones, the reaction with these bulky organometallic reagents may be slow or may lead to side reactions such as reduction or enolization, particularly if the Grignard reagent possesses β-hydrogens. organic-chemistry.org However, the 2,2,3,4-tetramethylpentyl group lacks β-hydrogens, which can favor the desired nucleophilic addition. In cases where direct addition is sluggish, the reaction may proceed via a single-electron transfer (SET) mechanism. organic-chemistry.org

These highly branched organometallic reagents can also be used in transition-metal-catalyzed cross-coupling reactions to form C(sp3)-C(sp2) and C(sp3)-C(sp3) bonds. orgchemboulder.com For example, coupling with aryl or vinyl halides in the presence of a suitable palladium or nickel catalyst can introduce the 2,2,3,4-tetramethylpentyl moiety onto aromatic or vinylic systems.

Table 3: Representative Reactions of 2,2,3,4-Tetramethylpentyl Organometallics

| Organometallic Reagent | Electrophile | Product Type |

| 2,2,3,4-Tetramethylpentylmagnesium bromide | Aldehyde (e.g., acetaldehyde) | Sterically hindered secondary alcohol |

| 2,2,3,4-Tetramethylpentylmagnesium bromide | Ketone (e.g., acetone) | Sterically hindered tertiary alcohol |

| 2,2,3,4-Tetramethylpentyllithium | Carbon Dioxide (CO2) | Sterically hindered carboxylic acid |

| 2,2,3,4-Tetramethylpentylmagnesium bromide | Aryl Halide (with Pd or Ni catalyst) | Alkylated arene |

The synthetic utility of these reagents lies in their ability to introduce a sterically demanding and conformationally restricted alkyl group, which can be of interest in the synthesis of novel materials and pharmacologically active molecules.

Advanced Spectroscopic and Computational Approaches for 1 Bromo 2,2,3,4 Tetramethylpentane

Stereochemical Analysis and Absolute Configuration Determination

Application of X-ray Crystallography for Absolute Configuration of Chiral Alkyl Halide Derivatives

No specific studies utilizing X-ray crystallography for the absolute configuration determination of 1-Bromo-2,2,3,4-tetramethylpentane were found.

Chiral Chromatography for Enantiomeric and Diastereomeric Separation

There is no available data on the enantiomeric or diastereomeric separation of this compound using chiral chromatography techniques.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Hindered Systems

Specific advanced NMR spectroscopic data for the structural elucidation of this compound is not present in the surveyed literature.

Computational Chemistry Investigations of Sterically Encumbered Molecules

Quantum Mechanical (QM) and Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

No QM or DFT studies specifically investigating the electronic structure and reactivity of this compound have been identified.

Molecular Dynamics (MD) Simulations of Sterically Hindered Systems

There are no published MD simulations that focus on the behavior of this compound.

Conformational Dynamics and Steric Effects on Molecular Motion

The conformational landscape of this compound is dictated by rotations around its single carbon-carbon bonds. The presence of multiple bulky methyl groups and a bromine atom leads to significant steric hindrance, which in turn governs the molecule's preferred shapes and the dynamics of its motion.

Conformational analysis, the study of the energies of different spatial arrangements (conformers) of a molecule, is crucial for understanding its properties. chemistrysteps.com For this compound, rotation around the C1-C2 bond would be particularly constrained due to the presence of two methyl groups on C2. Similarly, the C2-C3 and C3-C4 bonds experience steric strain from the adjacent methyl groups. The most stable conformations will be those that minimize these steric repulsions, likely adopting a staggered arrangement of substituents along the carbon backbone.

The bulky tert-butyl group at one end and the neopentyl-like structure at the other create a molecule with significant steric crowding. This steric hindrance has a profound effect on the molecule's motion. wordpress.com The rotation of the various methyl groups and the movement of the entire molecule in solution will be restricted. This restricted motion can be probed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, where the dynamics of the molecule can influence the appearance of the spectra.

The steric hindrance in this compound is expected to be a dominant factor in its chemical reactivity. For instance, in nucleophilic substitution reactions, the bulky groups surrounding the carbon bearing the bromine atom would significantly impede the approach of a nucleophile, a phenomenon known as steric shielding. wordpress.comsavemyexams.com

Solvent Effects and Intermolecular Interactions in Condensed Phases

In the condensed phase (liquid or solid), molecules of this compound will interact with each other and with solvent molecules. These intermolecular interactions are primarily of the van der Waals type, specifically London dispersion forces and dipole-dipole interactions. libretexts.orglibretexts.org

The C-Br bond is polar, creating a molecular dipole moment. This allows for dipole-dipole interactions between molecules. However, the large, nonpolar alkyl portion of the molecule will dominate its physical properties. The primary intermolecular forces are expected to be London dispersion forces, which increase with the size and surface area of the molecule. youtube.com

The choice of solvent can significantly influence the behavior of this compound. numberanalytics.com In nonpolar solvents, the interactions would be primarily through dispersion forces. In polar solvents, dipole-dipole interactions between the solute and solvent would become more significant. bau.edu.lb These solvent-solute interactions can affect the conformational equilibrium of the molecule and the rates of its chemical reactions. For example, polar protic solvents can stabilize the transition state of SN1 reactions, while polar aprotic solvents are often used for SN2 reactions. ncert.nic.inlibretexts.org The solubility of this bromoalkane is expected to be higher in nonpolar organic solvents and lower in polar solvents like water. wikipedia.org

Spectroscopic properties are also sensitive to the solvent environment. researchgate.netlibretexts.org For example, the chemical shifts in NMR spectra and the vibrational frequencies in infrared (IR) spectra can be altered by the polarity of the solvent.

In Silico Prediction of Reaction Pathways, Transition States, and Energy Barriers

Computational chemistry provides powerful tools for predicting the reactivity of molecules like this compound. nih.gov Using quantum mechanical calculations, it is possible to model reaction pathways, locate transition states, and calculate the energy barriers for various potential reactions. arxiv.orgnih.gov

For a primary bromoalkane, the principal reaction pathways to consider are nucleophilic substitution (SN2) and elimination (E2). However, due to the extreme steric hindrance around the α-carbon, the SN2 pathway is likely to be significantly disfavored. wordpress.comyoutube.com The approach of a nucleophile to the back side of the C-Br bond would be severely impeded by the bulky tetramethylpentyl group.

Elimination reactions (E2) would also be affected by steric factors. The abstraction of a proton from the β-carbon (C2) would require the base to approach a sterically congested area. However, given the high substitution of the potential alkene product, elimination might be a more favorable pathway than substitution under strongly basic conditions.

Due to the primary nature of the substrate, the formation of a primary carbocation is highly unfavorable, making the SN1 and E1 pathways less likely. ncert.nic.in However, the possibility of carbocation rearrangements following a slow, initial ionization cannot be entirely ruled out under certain conditions, particularly in a polar, ionizing solvent. masterorganicchemistry.com

Computational methods can provide quantitative insights into these competing pathways. By calculating the activation energies for the SN2, E2, SN1, and E1 reactions, a prediction can be made about the most likely reaction outcome under different conditions (nucleophile/base strength, solvent, temperature). libretexts.orgyoutube.compressbooks.pub

Predicted Spectroscopic Data

While experimental spectra are not available, we can predict the key features of the 1H and 13C NMR spectra for this compound based on its structure and known chemical shift ranges. chemaxon.comlibretexts.orgyoutube.com

Table 1: Predicted 1H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH 2Br | 3.2 - 3.4 | Singlet | 2H |

| -C(CH 3)2- | 1.0 - 1.2 | Singlet | 6H |

| -CH (CH3)- | 1.5 - 1.8 | Multiplet | 1H |

| -C(CH 3)2- | 0.9 - 1.1 | Doublet | 6H |

| -CH (CH 3) | 0.8 - 1.0 | Doublet | 3H |

Table 2: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C H2Br | 35 - 45 |

| C (CH3)2- | 30 - 40 |

| -C (CH3)2- | 20 - 30 |

| C H(CH3)- | 40 - 50 |

| -CH(C H3)- | 15 - 25 |

| -C (CH3)2- | 30 - 40 |

| -C(C H3)2- | 20 - 30 |

Future Research Directions and Potential Applications in Complex Chemical Systems

Integration into Synthetic Routes for Complex Natural Products and Building Blocks

The highly branched and sterically demanding nature of the 2,2,3,4-tetramethylpentyl group makes it an interesting building block for the synthesis of complex molecules, including natural products. The incorporation of such a bulky, lipophilic moiety could significantly influence the pharmacological properties of a molecule.

Potential Synthetic Applications:

Fragment-Based Drug Discovery: The 2,2,3,4-tetramethylpentyl group could be incorporated as a fragment in the design of new therapeutic agents to probe binding pockets of proteins and other biological targets.

Synthesis of Novel Ligands: The steric bulk of this group could be exploited in the design of ligands for transition metal catalysis, potentially influencing the selectivity and activity of the catalyst.

Probing Steric Effects in Reaction Mechanisms: 1-Bromo-2,2,3,4-tetramethylpentane and its derivatives could be used as tools to study the influence of extreme steric hindrance on various chemical transformations.

Development of Further Sustainable Synthetic Methodologies for Hindered Haloalkanes

The synthesis of alkyl halides is a fundamental process in organic chemistry, and there is a continuous drive to develop more environmentally friendly methods. ijrpr.com Research into the synthesis of this compound could focus on sustainable approaches.

Areas for Green Chemistry Research:

Catalytic Halogenation: Developing catalytic methods for the selective bromination of the parent alkane, 2,2,3,4-tetramethylpentane (B72125), would be a more atom-economical approach than traditional methods.

Flow Chemistry: Continuous flow processes could offer better control over reaction conditions and improve the safety and efficiency of synthesizing this and other hindered haloalkanes.

Advanced Computational Modeling for Predictive Reactivity and Selectivity

Given the challenges in experimentally studying the reactivity of such a hindered molecule, computational chemistry can provide valuable insights. rsc.org

Computational Approaches:

Density Functional Theory (DFT) Calculations: DFT can be used to model the transition states of potential SN2, SN1, E2, and E1 reactions of this compound. This would provide quantitative predictions of reaction barriers and help to understand the competition between different reaction pathways.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational dynamics of the 2,2,3,4-tetramethylpentyl group and how its flexibility or rigidity influences its reactivity.

Predictive Modeling of Properties: Computational methods can be used to predict various physicochemical properties of this compound, such as its solubility, lipophilicity, and boiling point, which are important for designing and carrying out experiments.

Investigation into Potential Applications in Materials Science (e.g., highly branched hydrocarbon frameworks)

Highly branched hydrocarbon structures can impart unique properties to materials. While hydrocarbons are primarily known as fuels and lubricants, their use in advanced materials is a growing area of research. youtube.com

Potential Materials Science Applications:

High-Performance Lubricants: The branched structure of the 2,2,3,4-tetramethylpentyl group could lead to materials with excellent thermal and oxidative stability, making them suitable for high-performance lubricant applications.

Polymer Additives: Incorporating this bulky group into polymers could modify their physical properties, such as increasing their glass transition temperature or altering their mechanical strength.

Nanomaterials: Highly branched hydrocarbon frameworks can be used as precursors for the synthesis of novel carbon-based nanomaterials with potential applications in electronics and energy storage. mdpi.comresearchgate.net For instance, branched carbon nanostructures have shown promise as anode materials in batteries and as components in supercapacitors. mdpi.com

Q & A

Basic Research Question

- NMR spectroscopy : ¹H NMR reveals methyl group splitting patterns (δ 0.8–1.5 ppm) and bromine-induced deshielding of adjacent protons (δ 3.2–3.5 ppm). ¹³C NMR confirms quaternary carbons near bromine (δ 35–45 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) identifies molecular ion peaks (m/z ~222 for C₁₀H₁₉Br) and fragmentation patterns (e.g., loss of Br·).

- X-ray crystallography : Resolves steric crowding and confirms molecular geometry, though crystallization may require derivatization.

How does this compound serve as a precursor in the synthesis of branched natural products?

Advanced Research Question

The compound’s branched structure makes it valuable for synthesizing sterically congested terpenes or polycyclic ethers:

- Coupling reactions : Use Kumada or Negishi couplings to append aromatic or alkenyl groups. The bulky environment may necessitate palladium catalysts with large ligands (e.g., SPhos) .

- Cyclopropanation : React with diazomethane to form strained cyclopropane derivatives for studying ring-opening kinetics.

Challenges include managing steric hindrance in transition-metal-catalyzed reactions and optimizing protecting group strategies for sensitive intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.